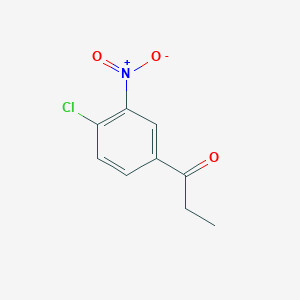
2-(Chloromethyl)-3-methoxypyridine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Improved Synthesis Methods
- An improved method for the preparation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride has been developed, involving methylation, chloridization, oxidation, and methoxylation steps (Dai Gui-yuan, 2003).
Applications in Organic Synthesis
- A one-pot synthesis method has been discovered for producing 6,12-dihydro-1,3,7,9-tetramethyl-5H, 11H-dipyrido[1,2-a:1′,2′-d]pyrazine-2,8-dione, using 2-chloromethyl-3,5-dimethyl-4-methoxypyridine as a starting material. This synthesis is noteworthy for being the first Hilbert-Johnson preparation of dipyridopyrazinediones (M. Oresic et al., 2001).
Investigating Lithiation Pathways
- Research has been conducted on the lithiation pathway of 2-chloro and 2-methoxypyridine, revealing the complexity of C-3 lithiation and proposing a mechanism involving a 3,6-dilithio pyridine intermediate (P. Gros et al., 2003).
Gas-Phase Methylation Studies
- Studies on gas-phase reactions of 2-methoxypyridine and related compounds with the dimethylchlorinium ion have been conducted to understand the mechanisms of these reactions (R. O’Hair et al., 1995).
Exploring Pyridine Derivatives
- Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[3,4]pyridine-1,3-diones has been explored, highlighting the practical applications of 2-halopyridine derivatives in producing compounds with significant properties, such as intense fluorescence and antiphlogistic activity (O. V. Ershov et al., 2015).
Development of 2,3-Pyridyne Precursors
- Research has focused on developing practical 2,3-pyridyne precursors, with 3-bromo-2-chloro-4-methoxypyridine being an effective candidate for generating substituted 2,3-pyridynes (M. Walters et al., 1992).
Mecanismo De Acción
Safety and Hazards
This compound is harmful by ingestion, inhalation, and skin absorption . It is a severe irritant of the skin, eyes, mucous membranes, and upper respiratory tract . High concentrations are extremely destructive to these tissues . When heated to decomposition, it emits highly toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas .
Propiedades
IUPAC Name |
2-(chloromethyl)-3-methoxypyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-10-7-3-2-4-9-6(7)5-8;/h2-4H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKOVRNDBVJWGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50607684 | |
| Record name | 2-(Chloromethyl)-3-methoxypyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50607684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-3-methoxypyridine hydrochloride | |
CAS RN |
60617-60-9 | |
| Record name | 2-(Chloromethyl)-3-methoxypyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50607684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














